Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (BCOT) is a bicyclic dicarboxylic acid that is found naturally in a variety of plants, fungi, and other organisms. BCOT is a versatile molecule that has been used in a variety of scientific research applications.
Scientific Research Applications
Catalyst in Chemical Reactions
This compound has been used in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes . The synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Material Science
1-Benzocyclobutenecarboxylic acid has been used in the fabrication of high-density multilayer interconnect structures using gold metallization and polymer interlayer dielectric .
Organic Synthesis
The compound is used in organic synthesis, particularly in the creation of complex molecules through a precisely choreographed sequence of catalytic steps .
Research and Development
The compound is used in research and development, particularly in the study of new synthetic procedures and tandem catalysis .
properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXTUZNVYEODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
CAS RN |
14381-41-0 | |
Record name | 14381-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in the synthesis of Ivabradine?
A1: (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a crucial chiral intermediate in the multi-step synthesis of Ivabradine, a heart rate-lowering medication. [, ] The synthesis process, as described in the research, involves several reactions including cyclization, hydrolysis, chiral resolution, amidation, and reduction, ultimately leading to the formation of Ivabradine hydrobromide. [] This specific enantiomer of the bicyclic carboxylic acid is essential to ensure the desired stereochemistry of the final drug molecule, influencing its pharmacological activity. []
Q2: Can you elaborate on the chiral resolution step involving (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid during Ivabradine synthesis?
A2: The synthesis of Ivabradine requires the isolation of the (S)-enantiomer of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. [] This is achieved through chiral resolution, a process that separates enantiomers from a racemic mixture. The research paper describes using a chiral base, represented as R1R2R3N*, to form diastereomeric salts with the carboxylic acid. [] These salts have different physical properties, allowing for separation by selective crystallization. Depending on which diastereomeric salt crystallizes, either the desired (S)-enantiomer or its (R)-counterpart can be obtained. [] This step is crucial as it directly impacts the stereochemical purity and consequently the pharmacological properties of the final Ivabradine product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.